molecular formula C16H12FN3S2 B6500391 N-(6-ethyl-1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine CAS No. 862975-28-8

N-(6-ethyl-1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine

Cat. No. B6500391
CAS RN: 862975-28-8
M. Wt: 329.4 g/mol
InChI Key: ZSJLLBDOYCTUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities . The specific compound you’re asking about, “N-(6-ethyl-1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine”, contains two benzothiazole rings, one of which is substituted with an ethyl group and an amine group, and the other is substituted with a fluorine atom.


Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a planar, aromatic benzene ring fused to a five-membered thiazole ring. The presence of the nitrogen and sulfur atoms in the thiazole ring, along with the substituents on the benzothiazole rings, would influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzothiazoles are generally stable, aromatic compounds. They may exhibit fluorescence, and their spectral properties can be influenced by their substituents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cancer, and cardiovascular diseases.

Analgesic Activity

Thiazole compounds have been reported to possess analgesic properties . This means they could potentially be used in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory effects . They could be used in the treatment of inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties . They could be used in the development of new antibiotics to combat resistant strains of bacteria.

Antifungal Activity

Thiazole derivatives have been found to possess antifungal properties . This makes them potentially useful in the treatment of fungal infections.

Antiviral Activity

Thiazole compounds have shown antiviral effects . They could potentially be used in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been reported to have diuretic properties . This means they could potentially be used in the treatment of conditions such as hypertension and edema.

Antitumor and Cytotoxic Activity

Thiazole compounds have demonstrated antitumor and cytotoxic activities . They could potentially be used in the development of new cancer treatments.

properties

IUPAC Name

6-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S2/c1-2-9-3-5-11-13(7-9)21-15(18-11)20-16-19-12-6-4-10(17)8-14(12)22-16/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJLLBDOYCTUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.